

Comparative Cross-Reactivity Analysis of 2-(4-Methylphenyl)morpholine

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Compound of Interest

Compound Name: **2-(4-Methylphenyl)morpholine**

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A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity profile of **2-(4-Methylphenyl)morpholine**, also known as 4-methylphenmetrazine (4-MPM), with its structural isomers and the parent compound, phenmetrazine. The information presented herein is intended to assist researchers and drug development professionals in evaluating the selectivity and potential off-target effects of this psychoactive compound.

Introduction

2-(4-Methylphenyl)morpholine (4-MPM) is a substituted phenylmorpholine and an analog of the stimulant phenmetrazine.^{[1][2]} Like its parent compound, 4-MPM primarily acts on monoamine transporters, which are responsible for the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft.^{[1][2]} Understanding the interaction of 4-MPM with these primary targets, as well as its potential for binding to other receptors (cross-reactivity), is crucial for assessing its therapeutic potential and safety profile. This guide summarizes the available *in vitro* data, provides detailed experimental protocols for assessing cross-reactivity, and visualizes the relevant biological pathways and experimental workflows.

Comparative Analysis of Monoamine Transporter Affinity

The primary pharmacological activity of **2-(4-Methylphenyl)morpholine** and its analogs has been characterized through in vitro uptake inhibition assays using rat brain synaptosomes. The half-maximal inhibitory concentrations (IC₅₀) provide a quantitative measure of the potency of these compounds at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

Compound	DAT IC ₅₀ (μM)	NET IC ₅₀ (μM)	SERT IC ₅₀ (μM)
2-(4-Methylphenyl)morpholine (4-MPM)	1.93	1.2	0.26
2-(2-Methylphenyl)morpholine (2-MPM)	6.74	2.1	2.5
2-(3-Methylphenyl)morpholine (3-MPM)	>10	5.2	>10
Phenmetrazine	0.070-0.131 (EC ₅₀)	0.029-0.050 (EC ₅₀)	7.765->10 (EC ₅₀)

Data for MPM isomers are from uptake inhibition assays.[\[1\]](#)[\[2\]](#) Data for Phenmetrazine are EC₅₀ values for release.[\[3\]](#)

Interpretation of Data:

- **2-(4-Methylphenyl)morpholine** (4-MPM) is a potent inhibitor of all three monoamine transporters, with the highest affinity for the serotonin transporter (SERT).[\[1\]](#)[\[2\]](#)
- Compared to its positional isomers, 4-MPM displays a significantly different profile. 2-MPM is a less potent inhibitor across all three transporters, while 3-MPM is considerably weaker, particularly at DAT and SERT.[\[1\]](#)[\[2\]](#)
- The parent compound, phenmetrazine, is a potent norepinephrine and dopamine releasing agent with very weak activity at the serotonin transporter.[\[3\]](#) The 4-methyl substitution in 4-MPM dramatically increases its potency at SERT.

Off-Target Cross-Reactivity Profile

A comprehensive off-target screening of **2-(4-Methylphenyl)morpholine** against a broad panel of receptors and ion channels is not publicly available at this time. However, based on the profiles of other psychoactive compounds, it is crucial for drug development to assess binding to a wide range of G-protein coupled receptors (GPCRs), ion channels, and other transporters to identify potential side effects.

For a comprehensive safety assessment, it is recommended to screen **2-(4-Methylphenyl)morpholine** against a panel such as the Eurofins SafetyScreen44 or a similar panel, which includes a wide range of targets known to be associated with adverse drug reactions.

Experimental Protocols

Monoamine Transporter Uptake Inhibition Assay

This protocol describes the general procedure for determining the IC₅₀ values of test compounds at the dopamine, norepinephrine, and serotonin transporters using radiolabeled substrates in rat brain synaptosomes.[\[1\]](#)[\[2\]](#)

a. Synaptosome Preparation:

- Homogenize brain tissue (e.g., rat striatum for DAT, hippocampus for NET and SERT) in ice-cold sucrose buffer.
- Centrifuge the homogenate at low speed to remove cellular debris.
- Centrifuge the resulting supernatant at a higher speed to pellet the synaptosomes.
- Resuspend the synaptosomal pellet in an appropriate assay buffer.

b. Uptake Inhibition Assay:

- Pre-incubate synaptosomes with various concentrations of the test compound (e.g., **2-(4-Methylphenyl)morpholine**) or vehicle.

- Initiate the uptake reaction by adding a fixed concentration of a radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).
- To ensure selectivity, incubations for a specific transporter should include inhibitors for the other two transporters.
- Incubate the mixture for a short period at a controlled temperature (e.g., room temperature or 37°C).
- Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
- Measure the radioactivity retained on the filters using liquid scintillation counting.

c. Data Analysis:

- Calculate the percentage of inhibition of radioligand uptake at each concentration of the test compound relative to the vehicle control.
- Plot the percentage of inhibition against the logarithm of the test compound concentration.
- Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Competitive Radioligand Binding Assay for GPCR Cross-Reactivity

This protocol provides a general framework for assessing the binding affinity of a test compound to a panel of GPCRs using a filtration-based competitive radioligand binding assay. [4][5][6][7]

a. Membrane Preparation:

- Use commercially available cell membranes from cell lines stably expressing the receptor of interest or prepare them from homogenized tissues or cultured cells.

- Centrifuge the homogenate to pellet the membranes and resuspend them in a suitable assay buffer.
- Determine the protein concentration of the membrane preparation.

b. Competitive Binding Assay:

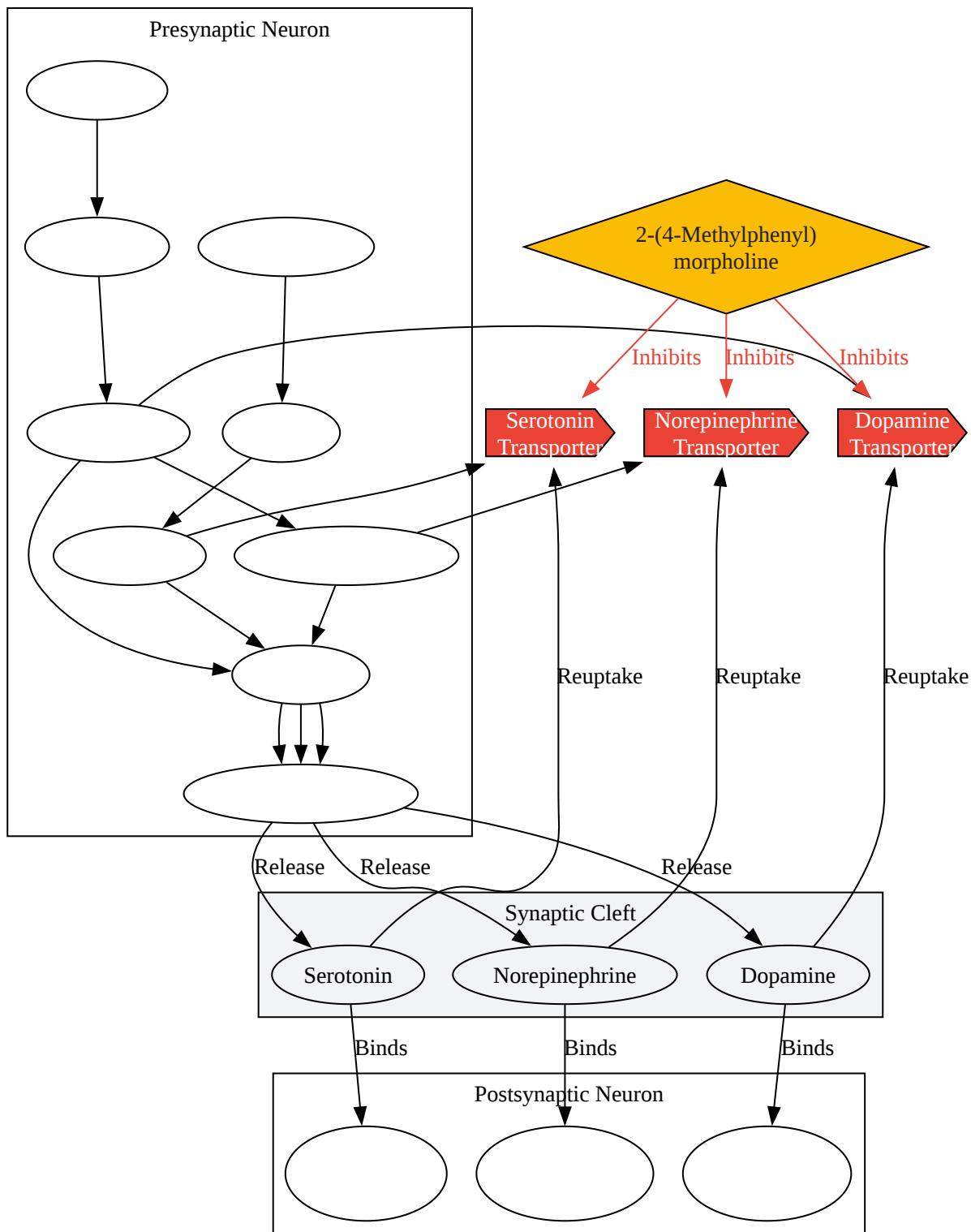
- In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a specific radiolabeled ligand for the target receptor, and a range of concentrations of the test compound (e.g., **2-(4-Methylphenyl)morpholine**).
- To determine non-specific binding, include wells with a high concentration of a known, unlabeled ligand for the target receptor.
- Incubate the plate to allow the binding to reach equilibrium.
- Separate the bound from free radioligand by rapid filtration through a filter plate.
- Wash the filters with ice-cold wash buffer to remove unbound radioactivity.
- Allow the filters to dry, then add scintillation cocktail and measure the radioactivity using a microplate scintillation counter.

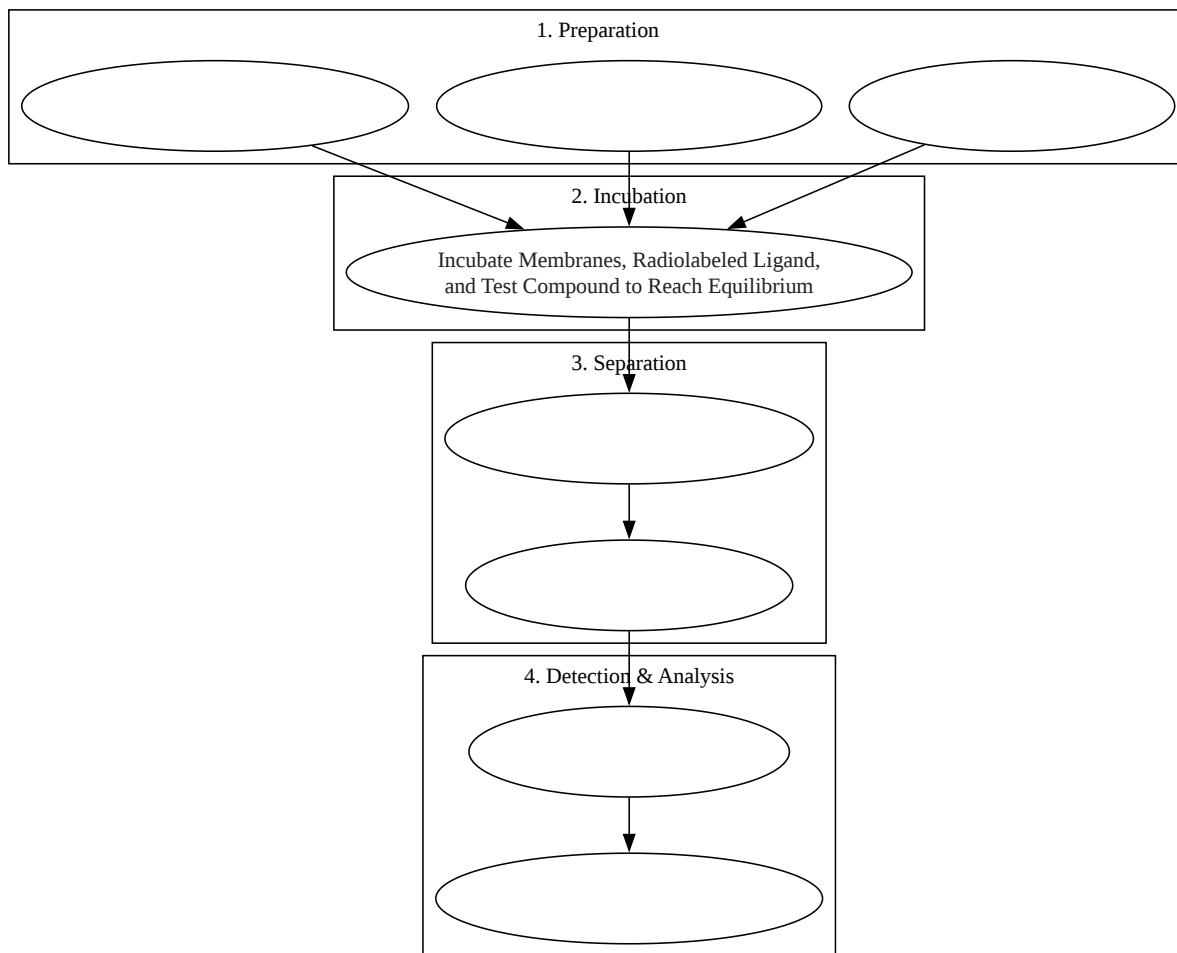
c. Data Analysis:

- Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the test compound.
- Plot the specific binding as a percentage of the control (no competitor) against the logarithm of the competitor concentration.
- Determine the IC₅₀ value from the resulting competition curve.
- Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: $Ki = IC50 / (1 + [L]/Kd)$, where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.^[5]

Visualizations

Signaling Pathways and Experimental Workflows



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